Cas no 313553-17-2 (2-Amino-1-(2,4-dichlorophenyl)ethanone)

2-Amino-1-(2,4-dichlorophenyl)ethanone is a chlorinated aromatic ketone derivative with a primary amine functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its dichlorophenyl moiety enhances electrophilic reactivity, facilitating further functionalization, while the amino group allows for condensation or substitution reactions. The compound’s structural features make it valuable for constructing heterocyclic frameworks or as a precursor in medicinal chemistry applications. High purity grades ensure consistent performance in synthetic pathways. Proper handling is advised due to potential reactivity and sensitivity to moisture or air. Storage under inert conditions is recommended to maintain stability.
2-Amino-1-(2,4-dichlorophenyl)ethanone structure
313553-17-2 structure
Product Name:2-Amino-1-(2,4-dichlorophenyl)ethanone
CAS No:313553-17-2
MF:C8H7Cl2NO
MW:204.053280115128
CID:67607
PubChem ID:5209896
Update Time:2025-10-30

2-Amino-1-(2,4-dichlorophenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-2',4'-dichloroacetophenone
    • 2-amino-1-(2,4-dichlorophenyl)Ethanone
    • 2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride
    • 2-Amino-2,4-dichlo
    • 2-AMINO-2',4'-DICHLOROACETOPHENONE HCL
    • 2-AMINO-2’,4’-DICHLOROACETOPHENONE
    • 2,4-Dichlorophenacylamine hydrochloride
    • alpha-Amino-2’,4’-dichloroacetophenone hydrochloride
    • α-Amino-2’,4’-dichloroacetophenone
    • 2-AMINO-2’,4’-DICHLOROACETOPHENONE HCL
    • a-Amino-2,4-dichloroacetophenone
    • a-Amino-2,4-dichloroacetophenone hydrochloride
    • EN300-1260753
    • 2-Amino-1-(2,4-dichloro-phenyl)-ethanone; hydrochloride
    • FT-0644405
    • 313553-17-2
    • 2-Amino-2',4'-dichloroacetophenone, HCl
    • 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one
    • 2-Amino-2 inverted exclamation mark ,4 inverted exclamation mark -dichloroacetophenone
    • 2-amino-1-(2,4-dichlorophenyl)ethanonehydrochloride
    • A5680
    • Ethanone, 2-amino-1-(2,4-dichlorophenyl)-
    • DTXSID00971509
    • AKOS010296138
    • 5614-33-5
    • AM900
    • SCHEMBL7990859
    • 2,4-Dichlorophenacylamine hydrochloride 98+%
    • 2-Amino-1-(2,4-dichlorophenyl)ethanone
    • Inchi: 1S/C8H7Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2
    • InChI Key: VYQSJEQBJVHARP-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(CN)=O)Cl

Computed Properties

  • Exact Mass: 238.96700
  • Monoisotopic Mass: 202.9904692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • PSA: 43.09000
  • LogP: 3.63710

2-Amino-1-(2,4-dichlorophenyl)ethanone Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-Amino-1-(2,4-dichlorophenyl)ethanone Customs Data

  • HS CODE:2922399090
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Amino-1-(2,4-dichlorophenyl)ethanone Pricemore >>

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2-Amino-1-(2,4-dichlorophenyl)ethanone Related Literature

Additional information on 2-Amino-1-(2,4-dichlorophenyl)ethanone

Introduction to 2-Amino-1-(2,4-dichlorophenyl)ethanone (CAS No. 313553-17-2)

2-Amino-1-(2,4-dichlorophenyl)ethanone, identified by its Chemical Abstracts Service (CAS) number 313553-17-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a dichlorophenyl group and an aminoacetyl moiety, has garnered attention due to its structural versatility and potential applications in synthetic chemistry and drug development. The presence of both amino and carbonyl functional groups makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of bioactive compounds.

The structural framework of 2-amino-1-(2,4-dichlorophenyl)ethanone consists of a benzene ring substituted with two chlorine atoms at the 2 and 4 positions, attached to an acetyl group that is further linked to an amino group. This configuration imparts unique reactivity patterns, making it a useful building block in medicinal chemistry. The dichlorophenyl moiety enhances electrophilicity, while the amino group provides nucleophilic character, facilitating various chemical transformations such as condensation reactions, nucleophilic additions, and cyclizations.

In recent years, 2-amino-1-(2,4-dichlorophenyl)ethanone has been explored in the development of novel therapeutic agents. Its derivatives have shown promise in targeting various biological pathways, including enzyme inhibition and receptor binding. For instance, studies have indicated its potential utility in designing molecules that interact with serine proteases, which are implicated in inflammatory processes and cancer progression. The dichlorophenyl group's ability to modulate electronic properties has been leveraged to fine-tune binding affinities and selectivity.

One of the most compelling aspects of 2-amino-1-(2,4-dichlorophenyl)ethanone is its role as a precursor in the synthesis of heterocyclic compounds. Heterocycles are fundamental scaffolds in many pharmaceuticals due to their ability to mimic natural products and exhibit diverse biological activities. Researchers have utilized this compound to construct fused ring systems such as pyrazoles, triazoles, and indoles, which are known for their pharmacological properties. The introduction of electron-withdrawing groups like chlorine enhances the reactivity of these intermediates, enabling efficient functionalization.

The synthesis of 2-amino-1-(2,4-dichlorophenyl)ethanone typically involves multi-step organic reactions starting from readily available aromatic precursors. Common synthetic routes include chlorination of an amino-substituted benzene derivative followed by acetylation or condensation with appropriate reagents. Advances in catalytic methods have further streamlined these processes, improving yields and reducing byproduct formation. Such improvements are crucial for large-scale production and ensure the compound remains accessible for research purposes.

Recent advancements in computational chemistry have also contributed to the understanding of 2-amino-1-(2,4-dichlorophenyl)ethanone's reactivity. Molecular modeling studies have provided insights into how different substituents influence its interactions with biological targets. These insights are invaluable for designing next-generation drugs with enhanced efficacy and reduced side effects. By predicting molecular properties before experimental synthesis, researchers can optimize their efforts and allocate resources more effectively.

The pharmaceutical industry has shown particular interest in derivatives of 2-amino-1-(2,4-dichlorophenyl)ethanone due to their potential as kinase inhibitors. Kinases are enzymes involved in cell signaling pathways that regulate growth, differentiation, and metabolism. Dysregulation of these pathways is often associated with diseases such as cancer and inflammatory disorders. Small-molecule inhibitors targeting kinases have become a cornerstone of modern medicine, underscoring the importance of compounds like 2-amino-1-(2,4-dichlorophenyl)ethanone as starting points for drug discovery.

In addition to its applications in drug development, 2-amino-1-(2,4-dichlorophenyl)ethanone has found utility in materials science. Its ability to participate in polymerization reactions makes it a candidate for creating novel functional materials with specific properties. For example, incorporating this compound into polymer backbones can yield materials with enhanced thermal stability or biodegradability. Such innovations highlight the broad applicability of organic intermediates beyond traditional pharmaceuticals.

The safety profile of 2-amino-1-(2,4-dichlorophenyl)ethanone is another critical consideration in its use. While not classified as hazardous under standard conditions, proper handling procedures must be followed to ensure worker safety during synthesis and handling. Storage conditions should be controlled to prevent degradation or unwanted side reactions. As with any chemical used in research or industry, adherence to regulatory guidelines ensures that risks are minimized while maximizing benefits.

Future research directions for 2-amino-1-(2,4-dichlorophenyl)ethanone may explore its role in green chemistry initiatives. Developing sustainable synthetic routes that reduce waste and energy consumption is increasingly important in modern chemical manufacturing. Innovations such as flow chemistry or biocatalysis could provide more environmentally friendly methods for producing this compound without compromising yield or purity.

In conclusion, 2-amino-1-( 2 , 4 -dichlorophenyl ) -ethanone (CAS No . 313553 -17 - 2 ) remains a versatile and valuable compound with significant applications across pharmaceuticals , materials science , and organic synthesis . Its unique structural features enable diverse chemical transformations , making it indispensable for researchers seeking novel bioactive molecules . As scientific understanding progresses , the potential uses for this compound will undoubtedly expand , driving innovation across multiple disciplines .

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